2-(2-Hydroxyethoxy)ethyl undecanoate
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Overview
Description
2-(2-Hydroxyethoxy)ethyl undecanoate is an organic compound with the molecular formula C15H30O4. It is an ester formed from undecanoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl undecanoate typically involves the esterification reaction between undecanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Undecanoic acid and 2-(2-hydroxyethoxy)acetaldehyde.
Reduction: 2-(2-Hydroxyethoxy)ethanol and undecanol.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl undecanoate involves its interaction with various molecular targets, depending on its application. For instance, in drug delivery systems, the compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability. The ester group can undergo hydrolysis in biological environments, releasing the active drug molecules at the target site .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl acetate
- 2-(2-Hydroxyethoxy)ethyl benzoate
- 2-(2-Hydroxyethoxy)ethyl butyrate
Uniqueness
2-(2-Hydroxyethoxy)ethyl undecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain esters. This longer chain can enhance the hydrophobicity and stability of the compound, making it suitable for specific industrial and pharmaceutical applications .
Properties
CAS No. |
61708-45-0 |
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Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl undecanoate |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-15(17)19-14-13-18-12-11-16/h16H,2-14H2,1H3 |
InChI Key |
PIACCBAOGLBIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCOCCO |
Origin of Product |
United States |
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